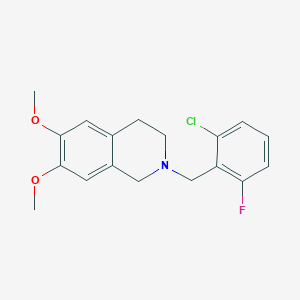
2-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as CTDP-31, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CTDP-31 belongs to the class of tetrahydroisoquinoline alkaloids and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2, which are involved in the regulation of cell growth and survival. This compound has also been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in preventing the development of cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in cells. Studies have shown that this compound can modulate the expression of various genes involved in cell growth, apoptosis, and inflammation. This compound has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is its potent anti-cancer properties, which make it a promising candidate for cancer therapy. This compound has also been found to exhibit neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may pose challenges for its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of research could focus on the development of more efficient synthesis methods for this compound, which would enable larger-scale production and facilitate its use in preclinical and clinical studies. Another area of research could involve the identification of specific signaling pathways that are targeted by this compound, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, research could focus on the development of novel formulations of this compound that improve its solubility and bioavailability, which would enhance its efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a multistep process that utilizes a combination of chemical reactions and purification techniques. The starting material for the synthesis is 2-chloro-6-fluorobenzylamine, which is reacted with 4-methoxyphenylacetaldehyde to form the intermediate product. This intermediate is then subjected to a series of reactions, including reduction, cyclization, and methylation, to yield this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research has been in the field of cancer therapy. Studies have shown that this compound exhibits potent anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c1-22-17-8-12-6-7-21(10-13(12)9-18(17)23-2)11-14-15(19)4-3-5-16(14)20/h3-5,8-9H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYAORNHGUKXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC=C3Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
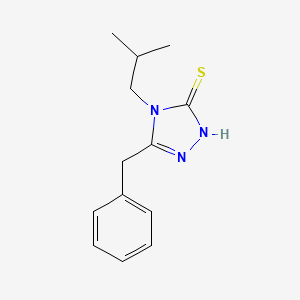
![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)
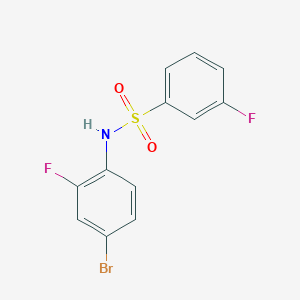
![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
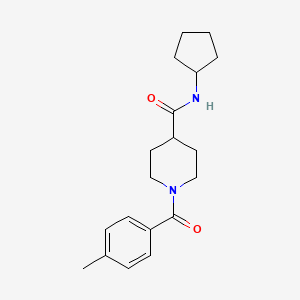
![3-(1,3-benzodioxol-5-yl)-N-({1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5874375.png)
![2-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5874378.png)
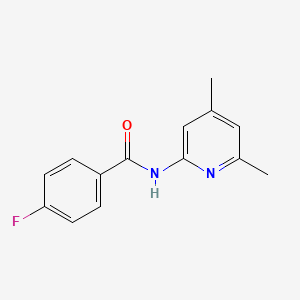
![N-(3-chloro-4-fluorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5874398.png)

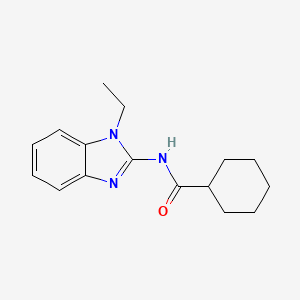
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5874424.png)
![3-amino-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5874427.png)
